molecular formula C17H23ClN6O2 B6901775 N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride

Cat. No.: B6901775
M. Wt: 378.9 g/mol
InChI Key: HAJNMPPZPDQVFB-UHFFFAOYSA-N
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Description

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a piperidine ring, and a methoxy group, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2.ClH/c1-25-17(7-9-18-10-8-17)16(24)19-13-4-2-3-12(11-13)15-20-21-22-23(15)14-5-6-14;/h2-4,11,14,18H,5-10H2,1H3,(H,19,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJNMPPZPDQVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C(=O)NC2=CC=CC(=C2)C3=NN=NN3C4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an amine with sodium azide and triethyl orthoformate in an acidic medium . The resulting tetrazole derivative is then coupled with a piperidine derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems . This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride is unique due to the combination of the tetrazole and piperidine rings, along with the methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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